Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride
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Overview
Description
Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride typically involves the reaction of 5-chloropyridine-2-carboxylic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride include:
- Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride
- Methyl (2R)-2-amino-3-(5-chloropyridin-2-yl)propanoate
- Methyl 2-(5-chloropyridin-2-yl)propanoate
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. These properties make it particularly useful in certain research applications where other compounds may not be as effective .
Properties
Molecular Formula |
C9H12Cl2N2O2 |
---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H |
InChI Key |
QPKJLMVYNDVQNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
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